9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
The compound “9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” is a heterocyclic derivative featuring a chromeno-oxazinone scaffold. Its structure incorporates a cyclopropyl group at position 9, a 4-methoxyphenoxy substituent at position 3, and a trifluoromethyl group at position 2.
Properties
IUPAC Name |
9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO5/c1-28-13-4-6-14(7-5-13)30-20-18(27)15-8-9-17-16(10-26(11-29-17)12-2-3-12)19(15)31-21(20)22(23,24)25/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIAGDVNHSUKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl iodide and a radical initiator.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through a nucleophilic substitution reaction, using a suitable phenol derivative and an alkyl halide.
Formation of the Oxazinone Ring: The oxazinone ring can be formed through a cyclization reaction involving an amine and a carbonyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Metabolic Stability
- The cyclopropyl group in the target compound may confer enhanced metabolic stability compared to the thiophenmethyl () or methoxyethyl () groups, as cyclopropane rings resist oxidative degradation .
- The trifluoromethyl group at position 2 likely improves lipophilicity and membrane permeability relative to hydroxylated analogs () .
Electronic Effects
- This contrasts with the electron-withdrawing 4-chlorophenyl group in , which may reduce binding affinity in certain contexts .
Steric Considerations
- The fluorobenzyl substituent in offers a balance of steric bulk and electronegativity, though direct comparisons to the target compound’s cyclopropyl group are lacking in available data .
Biological Activity
9-Cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS Number: 951926-02-6) is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its antifungal, insecticidal, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18F3NO5 |
| Molecular Weight | 433.4 g/mol |
| Structure | Chemical Structure |
Antifungal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, in vitro tests showed that certain derivatives demonstrated effective inhibition against various fungal pathogens:
| Compound | Inhibition Rate against Fungi (%) |
|---|---|
| 5a | 77.25 ± 3.15 (B. dothidea) |
| 5b | 88.72 ± 3.83 (Phomopsis sp.) |
| 5c | 76.82 ± 3.22 (B. cinerea) |
These results suggest that the compound may be effective in agricultural applications for controlling fungal diseases in crops .
Insecticidal Activity
The insecticidal activity of this compound has also been evaluated. In tests against Mythimna separata and Spodoptera frugiperda, the compound exhibited moderate insecticidal effects:
| Compound | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| 5a | 500 | 45 |
| 5b | 500 | 52 |
While these rates are lower than those of established insecticides like chlorantraniliprole, they indicate potential for further development in pest management strategies .
Anticancer Activity
The anticancer properties of the compound were assessed using various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that:
| Cell Line | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| PC3 | 5 | 65 |
| K562 | 5 | 70 |
| HeLa | 5 | 60 |
| A549 | 5 | 68 |
These findings suggest that while the compound exhibits some anticancer activity, it is less potent than standard chemotherapeutics like doxorubicin .
Study on Antifungal Efficacy
In a controlled study published in July 2022, a series of trifluoromethyl derivatives were synthesized and tested for their antifungal efficacy against Botrytis cinerea. The results demonstrated that specific derivatives outperformed traditional antifungals in terms of inhibition rates, indicating that structural modifications could enhance bioactivity .
Research on Insecticidal Properties
Another study focused on the insecticidal properties of similar compounds against agricultural pests. The research highlighted the importance of trifluoromethyl groups in enhancing bioactivity and suggested pathways for optimizing these compounds for field use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
